molecular formula C17H15NO B12632399 3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-isoindol-1-one CAS No. 920300-06-7

3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12632399
CAS No.: 920300-06-7
M. Wt: 249.31 g/mol
InChI Key: OBBNBNLGRRHJPS-UHFFFAOYSA-N
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Description

3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-isoindol-1-one is an organic compound that belongs to the class of isoindolinones This compound is characterized by a phenylprop-2-en-1-yl group attached to the isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of isoindolinone derivatives with phenylprop-2-en-1-yl halides under basic conditions. Common reagents used in this synthesis include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and the reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-isoindol-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Hydroxy-2-phenylprop-2-en-1-yl)phenol: This compound shares a similar phenylprop-2-en-1-yl group but differs in its core structure.

    2-Phenylprop-2-en-1-yl derivatives: Various derivatives with different functional groups attached to the phenylprop-2-en-1-yl moiety.

Uniqueness

3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-isoindol-1-one is unique due to its isoindolinone core, which imparts distinct chemical and biological properties

Properties

CAS No.

920300-06-7

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

3-(2-phenylprop-2-enyl)-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C17H15NO/c1-12(13-7-3-2-4-8-13)11-16-14-9-5-6-10-15(14)17(19)18-16/h2-10,16H,1,11H2,(H,18,19)

InChI Key

OBBNBNLGRRHJPS-UHFFFAOYSA-N

Canonical SMILES

C=C(CC1C2=CC=CC=C2C(=O)N1)C3=CC=CC=C3

Origin of Product

United States

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